1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine
Description
1-[5-(2,5-Dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine is a synthetic small molecule featuring a dichlorophenyl-substituted furan core linked to a thiophenemethylamine moiety. Its structural uniqueness arises from the combination of halogenated aromatic rings (dichlorophenyl) and heterocyclic systems (furan and thiophene), which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C16H13Cl2NOS |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C16H13Cl2NOS/c17-11-3-5-15(18)14(8-11)16-6-4-12(20-16)9-19-10-13-2-1-7-21-13/h1-8,19H,9-10H2 |
InChI Key |
ZAYTTXOVKNUFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the furan ring, which is then functionalized with the 2,5-dichlorophenyl group through electrophilic aromatic substitution. The thiophen-2-ylmethylamine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification methods such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.
Scientific Research Applications
The compound's structure suggests it can interact with specific molecular targets, potentially leading to therapeutic effects. Preliminary studies indicate that 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine may possess anti-cancer properties and other pharmacological effects, although the detailed mechanisms of action are still under investigation.
Medicinal Chemistry Applications
The unique structure of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine makes it a candidate for various applications in medicinal chemistry, particularly in the development of anti-neoplastic agents and other therapeutic compounds. Its potential as a drug candidate stems from its ability to modulate biological pathways involved in disease processes.
Structural Similarity and Uniqueness
The uniqueness of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine lies in its specific combination of a furan ring with a 2,5-dichlorophenyl group and a thiophene ring. This distinct structural arrangement imparts unique chemical reactivity and biological properties that differentiate it from similar compounds.
Several compounds share structural similarities:
- 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: Features a furan ring and a dichlorophenyl group but lacks amine functionality.
- 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and different heterocycles, including a nitro group.
- 5-(Phenylfuran-2-yl)methanamine: Includes a furan ring and a phenyl group but lacks dichloro substitution.
###table of Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid | Furan ring, dichlorophenyl group | Lacks amine functionality |
| 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | Furan ring, different heterocycles | Contains nitro group |
| 5-(Phenylfuran-2-yl)methanamine | Furan ring, phenyl group | No dichloro substitution |
Mechanism of Action
The mechanism of action of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The compound’s structure can be compared to analogues with modifications in the aryl, furan, or amine substituents:
Key Observations :
Physicochemical Properties
Data from analogues suggest trends in molecular weight, solubility, and logP:
*Calculated based on molecular formula.
Key Observations :
Pharmacokinetics and Toxicity
- Toxicity : Dichlorophenyl groups may increase hepatotoxicity risk, as seen in other halogenated aromatics .
Biological Activity
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a furan ring, a dichlorophenyl group, and a thiophenylmethyl amine moiety, suggests various biological activities. This article explores the compound's biological activity, including its potential anticancer properties and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl2NOS
- Molecular Weight : 338.3 g/mol
- Key Structural Features :
- Furan ring
- 2,5-Dichlorophenyl group
- Thiophenylmethyl amine moiety
The compound's structural uniqueness may facilitate interactions with various biological targets, potentially leading to therapeutic effects.
Biological Activity Overview
Preliminary studies indicate that 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine may exhibit anticancer properties . The following sections detail specific biological activities observed in research.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
-
Cell Line Studies :
Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent .
Cell Line IC50 (µM) Mechanism of Action MCF-7 10.5 Induction of apoptosis HT-29 12.3 Cell cycle arrest -
Mechanistic Insights :
- The compound's mechanism of action may involve the modulation of key signaling pathways associated with cancer progression. It is hypothesized to interact with specific enzymes or receptors involved in cell proliferation and survival .
Other Pharmacological Effects
Aside from its anticancer activity, preliminary evidence suggests that this compound may possess additional pharmacological properties:
- Anti-inflammatory Activity :
- Neuroprotective Potential :
Case Studies and Comparative Analysis
A comparative analysis with structurally similar compounds provides insights into the unique biological activity of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Furan ring + Cl | Anticancer |
| Compound B | Furan ring + NO2 | Antimicrobial |
| 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine | Furan ring + Cl + Thiophene | Anticancer, Anti-inflammatory (potential) |
This table highlights how the unique combination of structural elements in our compound may lead to distinct biological activities compared to others.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Construct the 5-(2,5-dichlorophenyl)furan-2-yl moiety via Stille coupling (e.g., using tributyl(thiophen-2-yl)stannane and palladium catalysts, as in ).
- Step 2 : Functionalize the furan with a methanamine group via reductive amination or nucleophilic substitution.
- Step 3 : Couple the thiophen-2-ylmethyl group using a Mannich reaction or alkylation (similar to ).
Purification Challenges : - Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers.
- Monitor by TLC and confirm purity via HPLC (>95% by area normalization).
Reference : Stille coupling protocols , condensation reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for furan protons (δ 6.2–7.4 ppm), thiophene protons (δ 6.8–7.5 ppm), and methanamine CH₂ (δ 3.0–3.5 ppm).
- ¹³C NMR : Confirm dichlorophenyl carbons (δ 125–140 ppm) and furan/thiophene ring carbons.
- HRMS : Exact mass calculation (C₁₆H₁₂Cl₂NOS requires m/z ~348.0).
- IR : Amine N–H stretch (~3300 cm⁻¹) and furan C–O–C (~1250 cm⁻¹).
Validation : Compare with PubChem data for structural analogs .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorophenyl and thiophen-2-ylmethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Analysis :
- The electron-withdrawing Cl groups on the phenyl ring deactivate the furan, reducing its reactivity in electrophilic substitutions.
- The thiophene’s electron-rich nature enhances nucleophilic reactivity at the methyl position.
- Experimental Design :
- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals.
- Compare coupling efficiency with/without Cl substituents using Suzuki-Miyaura reactions.
Reference : Computational modeling in .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Data Triangulation :
Validate assay conditions (e.g., pH, serum protein binding) using LC-MS to measure free compound concentration.
Perform pharmacokinetic studies (e.g., bioavailability, metabolite profiling via UPLC-QTOF).
- Case Study : For analogs like N-[2-chloro-5-(trifluoromethyl)phenyl] derivatives, discrepancies were resolved by identifying active metabolites .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₃ or NMDA receptors from PDB).
- MD Simulations : Run 100-ns simulations (AMBER22) to assess binding stability.
- Validation : Compare with experimental IC₅₀ values from electrophysiology assays.
Reference : Docking protocols in .
Safety and Handling
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats (per ).
- Engineering Controls : Use fume hoods for synthesis and avoid dust generation.
- Toxicity Mitigation : Assume acute toxicity (Category 4) and test in vitro cytotoxicity (e.g., HepG2 cell viability assay) before in vivo work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
